2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid involves several steps. One common method includes the reaction of 3-ethynylaniline with ethyl oxalyl chloride to form an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid can be compared with other similar compounds, such as:
2-[(3-Ethynylphenyl)amino]acetic acid: This compound has a similar structure but lacks the oxoethoxy group, which may result in different reactivity and biological activity.
2-(2-{[(3-ethynylphenyl)amino]methyl}phenyl)acetic acid: This compound has a different substitution pattern, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C12H11NO4 |
---|---|
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
2-[2-(3-ethynylanilino)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C12H11NO4/c1-2-9-4-3-5-10(6-9)13-11(14)7-17-8-12(15)16/h1,3-6H,7-8H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
CFPRCAUHNQWMBC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)NC(=O)COCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.